1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-ethyl-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-2-14-13(19)16-8-10-18-9-6-12(17-18)11-5-3-4-7-15-11/h3-7,9H,2,8,10H2,1H3,(H2,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHAYFRHQONGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves the reaction of pyridine and pyrazole derivatives under specific conditions. One common method includes the use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) and N-hydroxysuccinimide (NHS) as coupling agents . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, exhibit promising anticancer properties. These compounds have been shown to inhibit specific kinases associated with cancer cell proliferation. For instance, studies have reported that similar pyrazole derivatives can effectively target and inhibit the activity of protein kinases involved in tumor growth and metastasis .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have demonstrated that pyrazole derivatives can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling and potentially improving cognitive function .
Antimicrobial Properties
Compounds related to this compound have shown antimicrobial activity against various pathogens. For example, certain derivatives have displayed significant inhibition against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Agricultural Applications
Pesticide Development
Due to their biological activity, pyrazole derivatives are being explored as potential pesticides. Their ability to disrupt specific biochemical pathways in pests makes them valuable in agrochemical formulations aimed at controlling agricultural pests while minimizing harm to beneficial organisms .
Plant Growth Regulators
Research has also indicated that certain pyrazole compounds can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .
Material Science
Polymer Chemistry
In material science, the incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced thermal and mechanical properties. The compound's ability to interact with various polymer chains can lead to the development of novel composites with tailored functionalities .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the synthesis of several pyrazole derivatives, including variations of this compound). These derivatives were evaluated for their cytotoxic effects on cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Agricultural Application
In agricultural research, a field trial was conducted using a formulation containing pyrazole derivatives as a pesticide. The results demonstrated a significant reduction in pest populations compared to untreated controls, along with minimal impact on non-target species .
Mechanism of Action
The mechanism of action of 1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The pyridine and pyrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Urea Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis may align with and , utilizing azide-amine coupling or pyrazole alkylation under reflux .
- Solvent systems vary: polar aprotic solvents (dioxane) for 15a vs. acetic acid for MK13, influencing reaction efficiency .
Physicochemical Properties
Table 3: Physical Properties
Key Observations :
- The target’s pyridine ring likely improves aqueous solubility over phenyl analogs (e.g., 9a) but may still require formulation optimization for bioavailability.
- Urea stability is consistent across analogs, though electron-deficient groups (e.g., nitro in 15a) may alter degradation pathways .
Biological Activity
1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a heterocyclic compound featuring both pyridine and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in treating various diseases such as cancer and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The compound has a molecular formula of and a molecular weight of .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the pyridine and pyrazole moieties allows for binding to active sites, which can modulate enzyme activity or alter receptor signaling pathways. This interaction may lead to inhibition or activation of various biological processes .
Enzyme Inhibition
Research indicates that compounds related to pyrazolyl-ureas exhibit significant inhibitory activity against human carbonic anhydrase (hCA), which plays a crucial role in physiological processes such as pH regulation and ion transport. The inhibition of hCA could potentially lead to therapeutic effects in conditions like glaucoma and epilepsy .
Antimicrobial Activity
Studies have shown that similar pyrazolyl derivatives demonstrate moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds within this class have reported minimum inhibitory concentrations (MICs) ranging from 250 μg/mL, indicating potential for development as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines. Research has demonstrated that derivatives can inhibit tumor necrosis factor-alpha (TNFα), which is pivotal in inflammatory responses. Such inhibition suggests a potential application in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study exploring the anticancer potential of pyrazolyl derivatives found that certain compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation, highlighting the therapeutic promise of such compounds in oncology .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the structure-activity relationship (SAR) of pyrazolyl ureas showed that modifications in the substituents significantly influenced their inhibitory potency against hCA. The most potent inhibitors demonstrated IC50 values in the low nanomolar range, suggesting strong potential for clinical applications .
Data Summary Table
Q & A
Q. What are the established synthetic routes for 1-ethyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, and what are their comparative advantages?
Methodological Answer: The synthesis of this urea derivative can be achieved via two primary routes:
- Curtius Reaction Approach : Reacting 4-hydroxymethylpyrazole-3-carbonyl azides with primary amines under reflux conditions in anhydrous toluene. This method, adapted from pyrazole-urea syntheses, avoids selectivity issues associated with direct isocyanate addition and allows intramolecular cyclization in the absence of amines .
- Coupling Agent Strategy : Using coupling agents (e.g., DIPEA) in DCM to facilitate reactions between pyrazolyl-ethylamine intermediates and ethyl isocyanate derivatives. This approach, demonstrated for adamantyl-urea analogs, achieves moderate yields (40–63%) and requires rigorous purification via crystallization from EtOH–AcOH mixtures .
Q. Comparative Advantages :
| Method | Yield (%) | Purity Control | Scalability |
|---|---|---|---|
| Curtius Reaction | 50–65 | High (via cyclization) | Moderate |
| Coupling Agent | 40–63 | Requires chromatography | High |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this urea derivative?
Methodological Answer:
- 1H/13C NMR : Essential for confirming the urea backbone and pyridyl-pyrazole substituents. Key signals include:
- IR Spectroscopy : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- X-ray Crystallography : Resolves conformational details (e.g., planarity of the pyrazole ring and urea linkage), as demonstrated in cadmium complexes of structurally related ligands .
Advanced Questions
Q. How can researchers design experiments to study the coordination behavior of this compound with transition metals?
Methodological Answer:
- Ligand Design : The pyridyl-pyrazole moiety acts as a bidentate ligand. Metal coordination occurs via the pyridyl nitrogen and pyrazole N1, as observed in cadmium(II) complexes .
- Experimental Setup :
- Synthesis of Metal Complexes : React the urea derivative with metal salts (e.g., CdI₂, ZnCl₂) in ethanol/water under reflux.
- Characterization : Use UV-Vis (d-d transitions), luminescence spectroscopy (for Cd complexes), and Hirshfeld surface analysis to study supramolecular interactions .
- Stability Studies : Conduct thermogravimetric analysis (TGA) to assess thermal stability of the complexes .
Q. Example Data from Cadmium Complexes :
| Property | [Cd₂(ppb)₄(H₂O)₂]·8H₂O (1) | [Cd(Hppb)I₂]ₙ (2) |
|---|---|---|
| Luminescence λ_max (nm) | 425 (blue emission) | 398 (violet) |
| Coordination Geometry | Octahedral | Distorted tetrahedral |
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use apoptosis induction assays (e.g., caspase-3 activation in A549 cells) with controlled conditions (e.g., 10 µM compound concentration, 48-hour exposure) to ensure reproducibility .
- Mechanistic Profiling : Compare mitochondrial dysfunction modulation (via JC-1 staining for membrane potential) to rule off-target effects, as seen in amyloid-beta studies .
- Data Normalization : Adjust for cell line variability (e.g., HEK293 vs. A549) and solvent effects (DMSO concentration ≤0.1%) .
Case Study : Contradictory IC₅₀ values in cytotoxicity assays may arise from differences in:
- Culture Media (e.g., serum-free vs. 10% FBS).
- Endpoint Detection (MTT vs. ATP luminescence).
Q. How can computational methods complement experimental studies of this compound’s reactivity?
Methodological Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the urea carbonyl carbon (f⁻ ≈ 0.15) is susceptible to nucleophilic attack .
- Molecular Docking : Screen against kinase targets (e.g., EGFR) using PyRx or AutoDock Vina to rationalize antitumor activity .
- MD Simulations : Assess stability of metal-ligand complexes in aqueous environments (e.g., RMSD < 2 Å over 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
